molecular formula C11H19Br3O2 B14361996 Nonyl tribromoacetate CAS No. 90146-93-3

Nonyl tribromoacetate

Katalognummer: B14361996
CAS-Nummer: 90146-93-3
Molekulargewicht: 422.98 g/mol
InChI-Schlüssel: QOHRIGYQVIDKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl tribromoacetate is a chemical compound with the molecular formula C11H19Br3O2 . It is known for its unique structure, which includes a nonyl group attached to a tribromoacetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl tribromoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The tribromoacetate group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The tribromoacetate moiety can be reduced to form nonyl acetate, with the bromine atoms being replaced by hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

Major Products Formed

    Nonyl Acetate: Formed through the reduction of this compound.

    Substituted Nonyl Acetates: Formed through nucleophilic substitution reactions with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Nonyl tribromoacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of nonyl tribromoacetate involves the interaction of its tribromoacetate moiety with various molecular targets. The tribromoacetate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonyl Acetate: Similar in structure but lacks the tribromoacetate group.

    Tribromoacetic Acid: Contains the tribromoacetate moiety but lacks the nonyl group.

    Nonyl Bromide: Contains the nonyl group but lacks the tribromoacetate moiety.

Uniqueness

Nonyl tribromoacetate is unique due to the presence of both the nonyl group and the tribromoacetate moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90146-93-3

Molekularformel

C11H19Br3O2

Molekulargewicht

422.98 g/mol

IUPAC-Name

nonyl 2,2,2-tribromoacetate

InChI

InChI=1S/C11H19Br3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3

InChI-Schlüssel

QOHRIGYQVIDKMF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)C(Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.